molecular formula C10H18N2O3 B8253346 epsilon-N-Crotonyllysine

epsilon-N-Crotonyllysine

Cat. No. B8253346
M. Wt: 214.26 g/mol
InChI Key: IZHPCCLNIDDVFG-GORDUTHDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Epsilon-N-Crotonyllysine is a useful research compound. Its molecular formula is C10H18N2O3 and its molecular weight is 214.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Site-Specific Incorporation in Proteins

    Kcr has been genetically incorporated into proteins in bacterial and mammalian cells using an evolved pyrrolysyl-tRNA/synthetase-tRNA pair. This development is significant for understanding the biological role of Kcr as a post-translational modification, especially in the context of histones (Kim et al., 2012).

  • Antimicrobial Applications

    Epsilon-polylysine (epsilon-PL), a derivative of lysine, demonstrates antimicrobial activities. Its use in the food industry as an additive and dietary agent has been explored. For example, hydrophobically modified epsilon-polylysine graft copolymers (OSA-g-EPLs) synthesized for amphiphilic properties have potential as bifunctional molecules in encapsulating nutraceuticals or drugs, while also serving as antimicrobial agents (Yu, Huang, & Huang, 2010).

  • Medical Applications

    Epsilon-polylysine shows promise in medical applications, particularly in drug delivery due to its poly cationic nature at physiological pH. Its biodegradable and non-toxic nature makes it a potential candidate for use in pharmaceuticals (Shukla, Singh, Pandey, & Mishra, 2012).

  • Postharvest Food Preservation

    Epsilon-polylysine has been found effective in controlling postharvest pathogenic fungi like Botrytis cinerea in jujube fruit. It works by stimulating the accumulation of intracellular reactive oxygen species and damaging the plasma membrane integrity of fungal cells (Li et al., 2019).

  • Food Safety

    The safety of epsilon-polylysine as a food preservative has been confirmed through ADME (Absorption, Distribution, Metabolism, and Excretion) studies, indicating its non-toxic nature and low absorption from the gastrointestinal tract (Hiraki et al., 2003).

properties

IUPAC Name

2-amino-6-[[(E)-but-2-enoyl]amino]hexanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O3/c1-2-5-9(13)12-7-4-3-6-8(11)10(14)15/h2,5,8H,3-4,6-7,11H2,1H3,(H,12,13)(H,14,15)/b5-2+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZHPCCLNIDDVFG-GORDUTHDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC(=O)NCCCCC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C(=O)NCCCCC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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